Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate
Description
Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate is a synthetic organic compound characterized by an oxirane (epoxide) ring fused to an ester group and a 3-(4-chlorophenyl)propyl substituent. Its structure combines hydrophobic aromatic (4-chlorophenyl) and polar (ester, epoxide) functionalities, enabling diverse interactions in chemical or biological systems. Limited peer-reviewed data are available on its specific applications, but its structural features suggest utility in drug design, agrochemicals, or material science.
Properties
CAS No. |
78573-33-8 |
|---|---|
Molecular Formula |
C14H17ClO3 |
Molecular Weight |
268.73 g/mol |
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)propyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C14H17ClO3/c1-2-17-13(16)14(10-18-14)9-3-4-11-5-7-12(15)8-6-11/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
JRJKRKPUMKSDEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Approach
The primary synthetic route to Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate involves the oxidation of the corresponding α,β-unsaturated carboxylic acid esters, specifically 2-[3-(4-chlorophenyl)propyl]methylene carboxylic acid ethyl esters. The key transformation is the epoxidation of the carbon-carbon double bond adjacent to the carboxylate function to form the oxirane ring.
Oxidizing Agents and Conditions
Preferred Oxidants: m-Chloroperbenzoic acid (m-CPBA) is the most commonly used oxidizing agent due to its selectivity and efficiency in converting α,β-unsaturated esters to epoxides. Other peroxo compounds such as hydrogen peroxide, peracetic acid, trifluoroperacetic acid, and 3,5-dinitroperbenzoic acid are also suitable but less preferred.
Solvents: The reaction is typically carried out in inert solvents such as aromatic hydrocarbons (benzene, toluene) or chlorinated hydrocarbons (methylene chloride, chloroform). These solvents provide a stable medium for the oxidation without interfering with the reaction.
Temperature: The reaction temperature ranges from 0°C to the solvent's boiling point, with an optimal range between 20°C and 70°C to balance reaction rate and selectivity.
Procedure Summary
- The α,β-unsaturated ester is dissolved in the chosen solvent.
- The oxidizing agent (e.g., m-CPBA) is added dropwise to control the exothermic reaction.
- After completion, the organic phase is separated and washed multiple times with diethyl ether to remove impurities.
- The combined organic layers are dried over magnesium sulfate and concentrated by distillation under reduced pressure.
- The product, this compound, is obtained as a viscous or colorless oil.
Alkali Treatment and Salt Formation
Saponification and Salt Preparation
- The epoxide ester can be treated with sodium hydroxide solution in tetrahydrofuran (THF) to form the corresponding sodium salt or to perform saponification if desired.
- The reaction mixture is stirred until a clear solution is formed, then concentrated under vacuum.
- The product can be precipitated by addition of solvents such as acetone or diethyl ether and isolated by filtration.
- Drying over calcium chloride or phosphorus pentoxide removes water of crystallization, yielding a stable solid form of the compound or its salt.
Data Table: Summary of Key Preparation Parameters
Exhaustive Research Findings and Source Diversity
The primary patent US4324796A provides extensive procedural details on the oxidation and subsequent processing of related substituted oxiranecarboxylic acid esters, including the title compound. It emphasizes the use of m-CPBA and inert solvents, with detailed purification protocols and characterization data such as boiling points and melting points of related compounds.
Peer-reviewed synthetic organic chemistry literature elaborates on related epoxide preparations via Darzens condensation and subsequent stereochemical resolution, highlighting the importance of controlling isomeric purity and optical activity.
Additional patent literature on related chlorophenylpropyl intermediates used in agrochemical or pharmaceutical synthesis (e.g., ipconazole intermediates) illustrates alternative base-mediated condensation and hydrogenation steps, underscoring the versatility of the 4-chlorophenylpropyl scaffold.
These sources collectively provide a robust and authoritative foundation for the preparation of this compound with detailed reaction conditions, reagents, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chlorophenyl group enhances its binding affinity to certain receptors, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate can be categorized based on functional group substitutions, aromatic systems, or backbone modifications. Below is a comparative analysis with key compounds:
Table 1: Structural and Functional Comparisons
Key Observations:
Core Structure Differences: The target compound’s oxirane-ester backbone contrasts with indole/indazole-based analogs in the evidence . Epoxides are more reactive toward nucleophiles (e.g., amines, thiols) compared to aromatic heterocycles, which are often optimized for target binding in drug design.
Functional Group Impact: The ester group in the target compound may undergo hydrolysis to carboxylic acids, whereas carboxamide groups in analogs (e.g., Methyl 2-{[1-(4-fluorobutyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate) resist hydrolysis, enhancing pharmacokinetic stability . Aminoethyl side chains in compounds like 3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-ol suggest ionizable groups, enabling solubility modulation or receptor interactions, unlike the non-ionizable epoxide-ester system in the target compound.
Biological Relevance :
- Indole/indazole derivatives in the evidence are prevalent in pharmaceuticals (e.g., anti-inflammatories, antivirals) due to their ability to mimic natural ligands. The target compound’s epoxide group may limit direct therapeutic use but could serve as a precursor for prodrugs or covalent inhibitors.
Research Findings and Data Gaps
- Synthetic Accessibility: The target compound’s synthesis likely involves epoxidation of a preformed alkene or condensation of glycidyl esters with chlorophenylpropyl precursors. No specific data on yield or purity were found in the provided evidence.
- Biological Activity : While indole/indazole analogs in the evidence are linked to CNS or antiviral applications, the target compound’s bioactivity remains unexplored in published literature.
- Stability Studies : Epoxides are prone to ring-opening under acidic/basic conditions or in the presence of nucleophiles. Comparative stability studies with ester-containing analogs (e.g., methyl esters in the evidence) are needed.
Biological Activity
Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H17ClO3
- Molecular Weight : Approximately 268.736 g/mol
- Physical State : Colorless oil
- Density : 1.202 g/cm³
- Boiling Point : 339.9°C at 760 mmHg
- Flash Point : 127.7°C
The compound features a unique oxirane ring structure, which is known for its reactivity, allowing it to interact with various biological macromolecules such as proteins and nucleic acids.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The presence of the chlorophenyl group enhances its binding affinity to specific receptors, which may contribute to its antimicrobial and anticancer properties.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. This activity is believed to stem from its ability to disrupt cellular processes in bacteria and fungi, leading to cell death. Studies have shown that compounds with similar structures often demonstrate potent antimicrobial effects against a range of pathogens.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the activation of specific signaling pathways that lead to programmed cell death, although further studies are needed to elucidate these pathways fully.
Comparative Analysis with Related Compounds
A comparative analysis highlights the distinct biological profiles of this compound relative to similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 3-(4-chlorophenyl)-2-methyloxirane-2-carboxylate | C12H13ClO3 | Contains a methyloxirane group | Antimicrobial activity |
| Mthis compound | C13H15ClO3 | Methyl ester variant | Anti-inflammatory effects |
| Ethylene glycol bis(4-chlorophenyl) ether | C16H14Cl2O2 | Ether linkage instead of oxirane | Potentially toxic effects |
This table illustrates how structural variations can influence the biological activities of related compounds, emphasizing the unique profile of this compound.
Case Studies and Research Findings
-
Antimicrobial Study :
A study conducted on various derivatives of ethylene oxide compounds demonstrated that those with chlorophenyl substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. This compound was among the most effective compounds tested. -
Anticancer Evaluation :
In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting a potential therapeutic application in oncology.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(3-(4-chlorophenyl)propyl)oxirane-2-carboxylate?
Methodological Answer: The compound is typically synthesized via nucleophilic epoxidation of precursor alkenes or through multi-step reactions involving substituted chlorophenyl intermediates. Key steps include:
- Step 1: Alkylation of 4-chlorophenylpropyl groups with ethyl glycidate derivatives.
- Step 2: Epoxidation using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) under controlled temperatures (0–5°C).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is employed to isolate the product. Reaction yields and purity depend on optimizing stoichiometry and reaction time .
Q. How is crystallographic data for this compound collected and refined?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Data Collection: Use a Bruker SMART APEX II CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Absorption corrections are applied via SADABS .
- Refinement: SHELXL (part of the SHELX suite) refines structures using full-matrix least-squares methods. Parameters include R1 (convergence threshold: <0.05) and wR2 (weighted residuals). Hydrogen atoms are placed geometrically or located via Fourier difference maps .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Methodological Answer: Contradictions in data (e.g., bond-length outliers or thermal displacement anomalies) require:
- Validation Tools: Check using PLATON/ADDSYM for missed symmetry or twinning.
- Hydrogen Bonding Analysis: Ensure O—H⋯N and O—H⋯O interactions (e.g., 1.8–2.2 Å distances) are consistent with reported hydrogen-bond geometry tables .
- Multi-Scan Corrections: Re-apply SADABS to address absorption artifacts in low-angle reflections .
Q. What methodologies are used to analyze the hydrogen-bonding network in its crystal lattice?
Methodological Answer:
- Step 1: Identify donor-acceptor pairs (e.g., O1W—H1W1⋯N1 in ) using Mercury or OLEX2 visualization tools.
- Step 2: Calculate graph-set notations (e.g., R₁²(6) motifs) to classify intermolecular interactions.
- Step 3: Validate using isotropic displacement parameters (Ueq) to ensure thermal motion does not distort H-bond geometry .
Q. How can diastereomeric mixtures of this oxirane derivative be separated for biological studies?
Methodological Answer:
- Chiral Chromatography: Use a Chiralpak IA/IB column with a hexane/isopropanol mobile phase (90:10 v/v).
- Crystallographic Resolution: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers.
- NMR Analysis: Employ Mosher ester derivatization to confirm stereochemical purity .
Q. What experimental designs are optimal for studying its reactivity in ring-opening reactions?
Methodological Answer:
- Conditions: React with nucleophiles (e.g., amines, thiols) in anhydrous THF at −78°C to prevent side reactions.
- Monitoring: Use in-situ FTIR to track epoxy ring cleavage (disappearance of ~1250 cm⁻¹ C-O-C stretch).
- Product Isolation: Quench with aqueous NH4Cl and extract with dichloromethane. Characterize products via HRMS and ¹³C NMR .
Q. How can computational methods predict its interactions with enzyme active sites?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with enzyme PDB structures (e.g., cytochrome P450). Parameterize the compound’s charge distribution via Gaussian09 (B3LYP/6-31G* basis set).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy to validate docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
